molecular formula C11H11N3O2 B1388128 ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate CAS No. 1147979-41-6

ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate

Cat. No.: B1388128
CAS No.: 1147979-41-6
M. Wt: 217.22 g/mol
InChI Key: YMCUWNGMIUGWDG-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate typically involves the condensation of pyrrole derivatives with pyrimidine carboxylates. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another approach involves the use of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, catalyzed by palladium(II), to form substituted pyrroles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyrrolinones.

    Reduction: Dihydropyrimidines.

    Substitution: N-substituted pyrroles and pyrimidines.

Scientific Research Applications

Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is unique due to the combination of pyrrole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile modifications and the development of compounds with tailored activities for specific applications.

Properties

IUPAC Name

ethyl 2-pyrrol-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-10(15)9-7-12-11(13-8-9)14-5-3-4-6-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUWNGMIUGWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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